![molecular formula C20H14F3N3O3S B2798205 5-(2-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 685107-95-3](/img/structure/B2798205.png)
5-(2-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(2-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The synthesis of this compound involves a Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Suzuki–Miyaura cross-coupling reaction . Furthermore, the second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones was achieved under standard Suzuki–Miyaura cross-coupling conditions, after activating the C–O bond of the lactam function with PyBroP .Scientific Research Applications
Synthesis and Kinase Inhibition
- A study developed a one-pot synthesis method for pyrazolo[1,5-a]pyrimidines and evaluated their effectiveness as Aurora-A kinase inhibitors. Some synthesized compounds showed potent cytotoxic activity against colon tumor cell lines, comparable to the reference drug Doxorubicin (Shaaban, Saleh, Mayhoub, & Farag, 2011).
Serotonin Receptor Antagonism
- Research on 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine derivatives as serotonin 5-HT6 receptor antagonists has shown that these compounds, especially when substituted with a pyridine moiety, are effective for treating certain central nervous system diseases (Ivashchenko et al., 2012).
Analgesic and Anti-Inflammatory Activities
- Another study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives, finding one particular compound with excellent analgesic activity and another with significant anti-inflammatory effects, in comparison with reference drugs like indomethacin (Shaaban, Saleh, Mayhoub, Mansour, & Farag, 2008).
Cytotoxicity in Cancer Treatment
- The synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives was investigated for their cytotoxic effects on Ehrlich Ascites Carcinoma (EAC) cells, contributing to cancer research (Hassan, Hafez, & Osman, 2014).
Antimicrobial Applications
- A novel series of pyrazolo[1,5-a]pyrimidine ring systems incorporating phenylsulfonyl moiety were synthesized and showed promising antimicrobial activities, with some derivatives exceeding the effectiveness of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, a preliminary biological evaluation has revealed that a number of derivatives display micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders .
Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has been highlighted for its potential in the development of more potent and efficacious anticancer drugs . The interest of this approach has been highlighted by the synthesis of a known anti-inflammatory agent . Future research could focus on further exploring the therapeutic potential of this compound and its derivatives.
properties
IUPAC Name |
3-(benzenesulfonyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O3S/c1-29-16-10-6-5-9-14(16)15-11-18(20(21,22)23)26-19(25-15)17(12-24-26)30(27,28)13-7-3-2-4-8-13/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTZCORSFJEPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2798125.png)
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2798126.png)

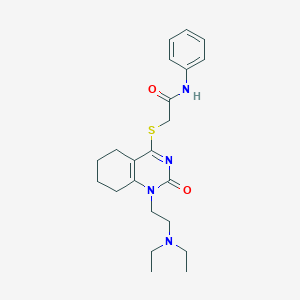
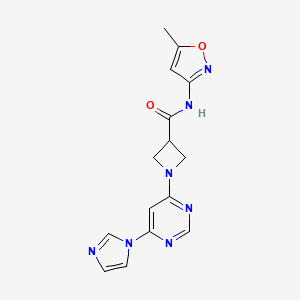
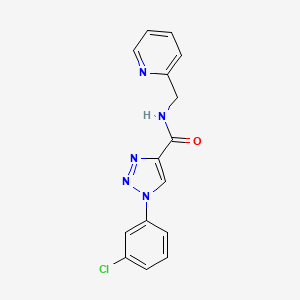


![2-[4-(2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)phenoxy]acetamide](/img/structure/B2798136.png)
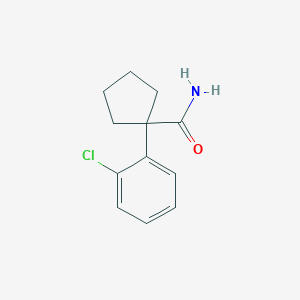
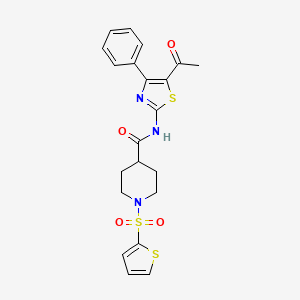
![3-cyclohexyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2798142.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2798143.png)